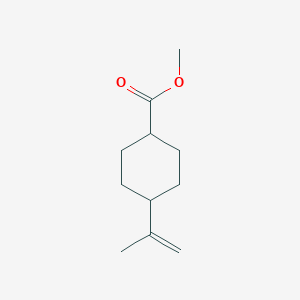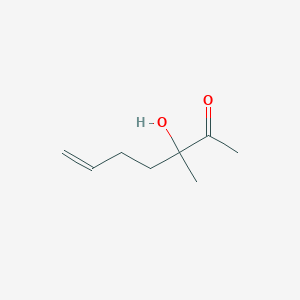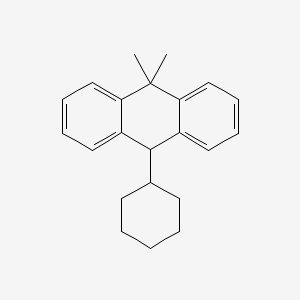![molecular formula C19H18S5 B14265963 4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione CAS No. 176037-54-0](/img/structure/B14265963.png)
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione is an organosulfur compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dithiole-thione core with two 4-methylphenylmethylsulfanyl groups attached, contributing to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione typically involves the reaction of 4-methylbenzyl mercaptan with 1,3-dithiole-2-thione. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium methoxide, to facilitate the formation of the desired product. The reaction proceeds through nucleophilic substitution, where the mercaptan groups replace the hydrogen atoms on the dithiole-thione core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or acids to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the sulfanyl groups.
科学的研究の応用
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione involves its interaction with molecular targets through its sulfanyl and thione groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: This compound shares a similar dithiole-thione core but differs in its substituents, leading to different chemical properties and reactivity.
Disulfide, bis(4-methylphenyl): This compound has a similar 4-methylphenyl group but lacks the dithiole-thione core, resulting in distinct chemical behavior.
Uniqueness
4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione is unique due to its combination of the dithiole-thione core and the 4-methylphenylmethylsulfanyl groups
特性
CAS番号 |
176037-54-0 |
|---|---|
分子式 |
C19H18S5 |
分子量 |
406.7 g/mol |
IUPAC名 |
4,5-bis[(4-methylphenyl)methylsulfanyl]-1,3-dithiole-2-thione |
InChI |
InChI=1S/C19H18S5/c1-13-3-7-15(8-4-13)11-21-17-18(24-19(20)23-17)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
KDVQROIACRWWRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=C(SC(=S)S2)SCC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


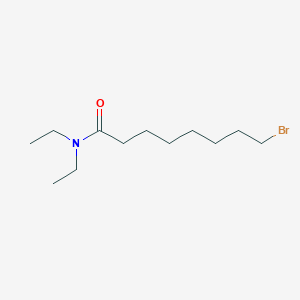
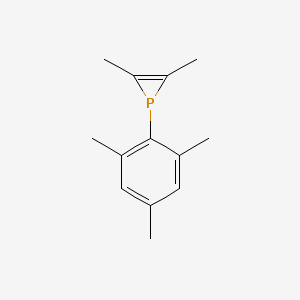



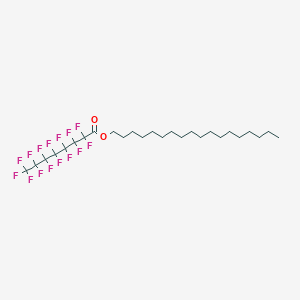
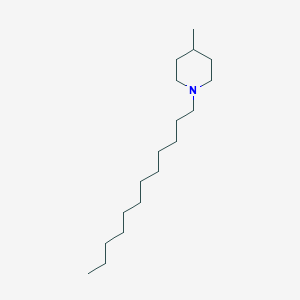
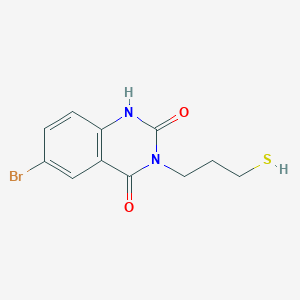
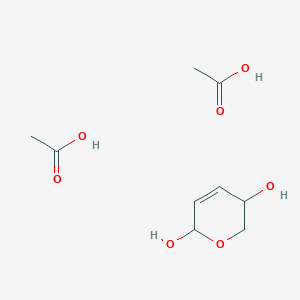
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
